trans-2-Bromo-1-indanol

CAS No.: 10368-44-2

Cat. No.: VC1976732

Molecular Formula: C9H9BrO

Molecular Weight: 213.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 10368-44-2 |

|---|---|

| Molecular Formula | C9H9BrO |

| Molecular Weight | 213.07 g/mol |

| IUPAC Name | (1R,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol |

| Standard InChI | InChI=1S/C9H9BrO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2/t8-,9-/m1/s1 |

| Standard InChI Key | RTESDSDXFLYAKZ-RKDXNWHRSA-N |

| Isomeric SMILES | C1[C@H]([C@@H](C2=CC=CC=C21)O)Br |

| SMILES | C1C(C(C2=CC=CC=C21)O)Br |

| Canonical SMILES | C1C(C(C2=CC=CC=C21)O)Br |

Introduction

Basic Information and Structure

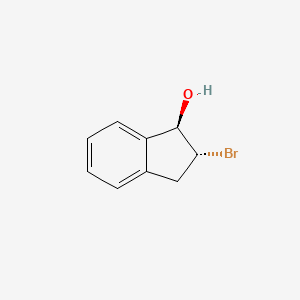

Trans-2-Bromo-1-indanol is an organic compound with the molecular formula C₉H₉BrO and a molecular weight of 213.07 g/mol. It is also known by several synonyms including trans-2-bromo-2,3-dihydro-1H-inden-1-ol and trans-2-bromo-1-hydroxyindane . The compound features a bicyclic structure consisting of a benzene ring fused to a five-membered ring containing both a bromine atom at the 2-position and a hydroxyl group at the 1-position in a trans configuration.

The compound is identified by several registry numbers:

The chemical structure can be represented by the following identifiers:

-

InChI: InChI=1S/C9H9BrO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2/t8-,9-/m1/s1

-

Isomeric SMILES: C1C@HBr

Physical Properties

Trans-2-Bromo-1-indanol exists as a white to light yellow crystalline solid at room temperature . Table 1 summarizes the key physical properties of this compound.

Table 1: Physical Properties of trans-2-Bromo-1-indanol

The compound is stable under normal laboratory conditions but requires proper storage for maintaining its purity. The recommended storage temperature ranges from room temperature to 2-8°C, preferably in a cool, dark place below 15°C . This storage recommendation highlights the compound's moderate stability and susceptibility to degradation upon prolonged exposure to heat or light.

Chemical Properties

The chemical properties of trans-2-Bromo-1-indanol are largely dictated by the presence of both the bromine atom and the hydroxyl group in a trans configuration on the five-membered ring. This structural arrangement confers distinct chemical reactivity that makes it useful for various synthetic applications.

Functional Group Reactivity

The compound contains two key functional groups:

-

Hydroxyl group (-OH): Acts as a nucleophile and can participate in esterification, oxidation, and dehydration reactions.

-

Carbon-bromine bond (C-Br): The bromine atom serves as a good leaving group, facilitating nucleophilic substitution reactions, which makes this compound valuable as a synthetic intermediate.

Acid-Base Properties

Trans-2-Bromo-1-indanol has an estimated pKa of 13.19±0.40 , indicating that it is a weak acid. The hydroxyl group can be deprotonated under strong basic conditions, forming an alkoxide that can further react as a nucleophile.

Synthesis Methods

Several synthetic routes have been developed for preparing trans-2-Bromo-1-indanol. These methods generally involve bromination of precursor compounds like indene or indanol under specific reaction conditions.

From 2,3-dihydro-1H-inden-1-ol

The most common synthesis involves the bromination of 2,3-dihydro-1H-inden-1-ol. This reaction typically employs bromine in the presence of a solvent such as dichloromethane at low temperatures. The trans stereochemistry results from the stereoselective addition of bromine to the precursor molecule.

Optimization of Synthesis

Recent research has focused on optimizing the synthesis conditions for trans-2-bromoindan-1-ol to improve yields and reduce costs. These optimizations include:

-

Use of dispersants and specific solvents to enhance reaction efficiency

-

Temperature control to favor the formation of the trans isomer

-

Alternative brominating agents that offer better selectivity or safer handling

Laboratory Preparation

In laboratory settings, trans-2-Bromo-1-indanol can be obtained as a white solid with high yields (>90%) through proper synthetic procedures. For example, one reported method achieved a 94% yield with a melting point of 127-129°C .

Chemical Reactions

Trans-2-Bromo-1-indanol can participate in various chemical reactions due to its functional groups. These reactions have been extensively studied and are essential for its applications in organic synthesis.

Oxidation Reactions

Trans-2-Bromo-1-indanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The primary oxidation product is typically 2-bromoindanone.

Reduction Reactions

The compound can be reduced to remove the bromine atom, yielding 2,3-dihydro-1H-inden-1-ol. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed for this transformation.

Substitution Reactions

The bromine atom in trans-2-Bromo-1-indanol can be substituted with various nucleophiles to form derivatives with different functional groups. For example:

-

Reaction with sodium azide (NaN₃) yields the corresponding azide (2-azido-1-indanol)

-

Treatment with amines can form amino derivatives

-

Reaction with thiourea can introduce sulfur-containing functional groups

Synthesis of Derivatives

One notable example of a derivative synthesis is the conversion of trans-2-Bromo-1-indanol to the corresponding azide. As reported in one study, treatment of the compound with sodium azide led to the isolation of racemic azide with very good yield . The cis stereochemistry of the product was confirmed through NOESY (Nuclear Overhauser SpectroscopY) analysis, indicating a stereochemical inversion during the reaction.

Applications in Research and Industry

Trans-2-Bromo-1-indanol has found numerous applications in both research laboratories and industrial settings due to its versatile chemical properties.

Organic Synthesis

Spectroscopic Data

Spectroscopic data is crucial for the identification and structural characterization of trans-2-Bromo-1-indanol. Various spectroscopic techniques have been employed to analyze this compound.

¹H NMR Spectrum

The proton NMR spectrum of trans-2-Bromo-1-indanol (300 MHz, CDCl₃) shows characteristic signals :

-

δ 2.45 (d, J = 5.6 Hz, 1H, OH)

-

δ 3.20 (dd, J = 7.4 Hz, J = 16.2 Hz, 1H, CHH)

-

δ 3.58 (dd, J = 7.2 Hz, J = 16.2 Hz, 1H, CHH)

-

δ 4.28–4.38 (m, 1H, CHBr)

-

δ 5.32 (t, J = 5.5 Hz, 1H, CHOH)

-

δ 7.22–7.33 (m, 3H, ArH)

-

δ 7.40–7.48 (m, 1H, ArH-7) ppm

¹³C NMR Spectrum

Carbon-13 NMR data is also available for this compound, providing information about its carbon skeleton and functional groups .

Mass Spectrometry

Mass spectrometry data reveals the molecular ion peak at m/z 212, corresponding to the molecular weight of C₉H₉BrO with characteristic isotope patterns for bromine-containing compounds .

Significant fragment ions include:

-

m/z 133 (100%, base peak)

-

m/z 132 (8.0%)

-

m/z 105 (11.2%)

-

m/z 77 (8.2%)

Biological Activities

Trans-2-Bromo-1-indanol and its derivatives have been investigated for potential biological activities, particularly in the context of medicinal chemistry.

Antiviral Properties

Research has indicated that certain derivatives of indanol compounds, including those derived from trans-2-Bromo-1-indanol, may exhibit antiviral properties . One study focused on the synthesis of indanyl nucleoside analogues and their evaluation against viruses such as Hepatitis C virus (HCV).

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with active sites on enzymes, potentially leading to therapeutic applications in drug development targeting specific diseases.

Comparison with Similar Compounds

Understanding the relationship between trans-2-Bromo-1-indanol and structurally similar compounds provides insight into its unique properties and applications.

Table 2: Comparison of trans-2-Bromo-1-indanol with Related Compounds

| Compound | Structure | Key Differences | Applications |

|---|---|---|---|

| Trans-2-Bromo-1-indanol | Contains both Br and OH in trans configuration | Dual functionality (Br and OH) | Synthetic intermediate, potential biological activities |

| 2-Bromoindene | Lacks hydroxyl group | More rigid structure, different reactivity | Precursor in organic synthesis |

| 2,3-Dihydro-1H-inden-1-ol | Lacks bromine atom | Less reactive toward nucleophilic substitution | Alcohol chemistry, precursor to 2-Bromo-1-indanol |

| Cis-2-Bromo-1-indanol | Same elements but different stereochemistry | Different spatial arrangement, different reactivity | Stereochemistry studies, different biological targets |

The trans configuration of the bromine and hydroxyl groups in trans-2-Bromo-1-indanol is particularly important for its reactivity and applications. This stereochemistry influences how the molecule interacts with other reagents and potential biological targets.

| Supplier | Purity | Package Size | Price Range (USD) | Reference |

|---|---|---|---|---|

| TCI America | >98.0% (GC) | 5 g | $26.00 | |

| TCI America | >98.0% (GC) | 25 g | $80.00 | |

| Fisher Scientific | 99% | 10 g - 250 g | $49.38 - $195.52 | |

| Thermo Scientific | 99% | 10 g | Variable |

The compound is typically stored at room temperature or in cool conditions (2-8°C) and is available in solid form with purities ranging from 98% to 99%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume